molecular formula C22H20Cl2N2O B5226768 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol

Cat. No.: B5226768
M. Wt: 399.3 g/mol
InChI Key: DUOFLPNDGWGKFH-UHFFFAOYSA-N
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Description

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate starting materials such as aniline derivatives and dihalobenzenes.

    Amination: The attachment of the 3-methylphenylamino group can be carried out through nucleophilic substitution reactions using an appropriate amine and a halogenated carbazole intermediate.

    Alcohol Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The chlorine atoms on the carbazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the carbazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol would depend on its specific biological target. Generally, carbazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol: Lacks the chlorine atoms on the carbazole ring.

    1-(3,6-dichloro-9H-carbazol-9-yl)-3-aminopropan-2-ol: Lacks the 3-methylphenyl group.

    1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol: Has a different position of the methyl group on the phenyl ring.

Uniqueness

The presence of both chlorine atoms on the carbazole ring and the 3-methylphenylamino group in 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]propan-2-ol may confer unique chemical and biological properties, such as enhanced stability, specific binding affinity, or distinct electronic characteristics.

Properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(3-methylanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O/c1-14-3-2-4-17(9-14)25-12-18(27)13-26-21-7-5-15(23)10-19(21)20-11-16(24)6-8-22(20)26/h2-11,18,25,27H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOFLPNDGWGKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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